(2,4,6-Trimethoxyphenyl)methanamine
Overview
Description
(2,4,6-Trimethoxyphenyl)methanamine is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is characterized by the presence of three methoxy groups attached to a phenyl ring, along with a methanamine group. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 59-60°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of (2,4,6-Trimethoxyphenyl)methanamine’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound at 4°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
(2,4,6-Trimethoxyphenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial for its bioactivity, as it can inhibit or activate these biomolecules, leading to various cellular effects. For instance, the inhibition of tubulin polymerization by this compound can disrupt microtubule dynamics, affecting cell division and proliferation .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by inhibiting key proteins involved in cell survival and proliferation . Additionally, this compound can modulate the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and disrupting microtubule dynamics . This binding interaction is critical for its anti-cancer activity. Furthermore, this compound can inhibit the activity of Hsp90, TrxR, and HLSD1, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at 4°C . Its activity may decrease over time due to degradation, affecting its efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, influencing cellular energy production and homeostasis . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via organic cation transporters and bind to intracellular proteins, affecting its bioavailability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it exerts its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethoxyphenyl)methanamine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reductive amination processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trimethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the original compound.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized forms like quinones, and reduced amine derivatives. These products are often used as intermediates in further chemical synthesis or as final products in research applications.
Scientific Research Applications
(2,4,6-Trimethoxyphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research into its pharmacological effects has shown promise in the development of new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl)methanamine: Similar in structure but with different positions of methoxy groups.
2,4,6-Trimethoxybenzaldehyde: The aldehyde precursor used in the synthesis of (2,4,6-Trimethoxyphenyl)methanamine.
2,4,6-Trimethoxyphenol: Another derivative with hydroxyl group instead of amine.
Uniqueness
This compound is unique due to its specific arrangement of methoxy groups and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2,4,6-trimethoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWBOZDQQISMJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350789 | |
Record name | (2,4,6-trimethoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77648-20-5 | |
Record name | (2,4,6-trimethoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4,6-trimethoxyphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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